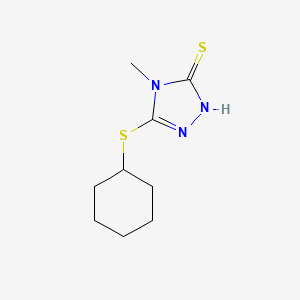![molecular formula C18H23Cl2N3O3S2 B14338777 2-[(5E)-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;N-methylmethanamine CAS No. 101018-64-8](/img/structure/B14338777.png)
2-[(5E)-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Thiazolidineacetic acid, 5-((4-(bis(2-chloroethyl)amino)phenyl)methylene)-4-oxo-2-thioxo-, compd with N-methylmethanamine (1:1) is a complex organic compound that belongs to the class of thiazolidine derivatives
Vorbereitungsmethoden
The synthesis of 3-Thiazolidineacetic acid, 5-((4-(bis(2-chloroethyl)amino)phenyl)methylene)-4-oxo-2-thioxo-, compd. with N-methylmethanamine (1:1) involves multiple steps. One common synthetic route includes the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring is typically formed through a cyclization reaction involving a thiol and an amine.
Introduction of Acetic Acid Moiety: The acetic acid group is introduced through a carboxylation reaction.
Addition of Bis(2-chloroethyl)amino Group: The bis(2-chloroethyl)amino group is added via a nucleophilic substitution reaction.
Condensation with N-methylmethanamine: The final step involves the condensation of the intermediate compound with N-methylmethanamine to form the desired product.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
3-Thiazolidineacetic acid, 5-((4-(bis(2-chloroethyl)amino)phenyl)methylene)-4-oxo-2-thioxo-, compd. with N-methylmethanamine (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions to form various derivatives.
Hydrolysis: Hydrolysis of the compound can lead to the formation of thiazolidine derivatives and acetic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Thiazolidineacetic acid, 5-((4-(bis(2-chloroethyl)amino)phenyl)methylene)-4-oxo-2-thioxo-, compd. with N-methylmethanamine (1:1) has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use as an anticancer agent due to its ability to interfere with DNA replication and cell division.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-Thiazolidineacetic acid, 5-((4-(bis(2-chloroethyl)amino)phenyl)methylene)-4-oxo-2-thioxo-, compd. with N-methylmethanamine (1:1) involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication. This results in the disruption of cell division and ultimately cell death. The compound may also interact with proteins and enzymes involved in cellular processes, further contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Thiazolidineacetic acid, 5-((4-(bis(2-chloroethyl)amino)phenyl)methylene)-4-oxo-2-thioxo-, compd. with N-methylmethanamine (1:1) include:
Thiazolidinediones: These compounds have a similar thiazolidine ring structure and are used as antidiabetic agents.
Thiadiazoles: These compounds have a similar sulfur-containing heterocyclic ring and are studied for their anticancer and antimicrobial properties.
Benzothiazoles: These compounds have a benzene ring fused to a thiazole ring and are investigated for their potential as anticancer agents.
The uniqueness of 3-Thiazolidineacetic acid, 5-((4-(bis(2-chloroethyl)amino)phenyl)methylene)-4-oxo-2-thioxo-, compd. with N-methylmethanamine (1:1) lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
101018-64-8 |
|---|---|
Molekularformel |
C18H23Cl2N3O3S2 |
Molekulargewicht |
464.4 g/mol |
IUPAC-Name |
2-[(5E)-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;N-methylmethanamine |
InChI |
InChI=1S/C16H16Cl2N2O3S2.C2H7N/c17-5-7-19(8-6-18)12-3-1-11(2-4-12)9-13-15(23)20(10-14(21)22)16(24)25-13;1-3-2/h1-4,9H,5-8,10H2,(H,21,22);3H,1-2H3/b13-9+; |
InChI-Schlüssel |
UQOZMSYLQGERML-KJEVSKRMSA-N |
Isomerische SMILES |
CNC.C1=CC(=CC=C1/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)N(CCCl)CCCl |
Kanonische SMILES |
CNC.C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)O)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


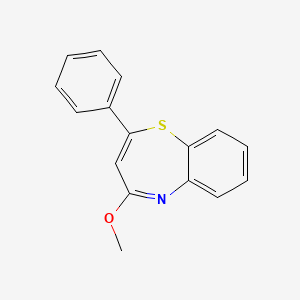
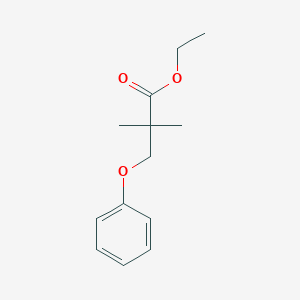
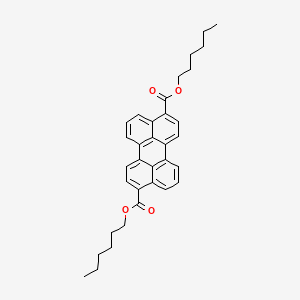
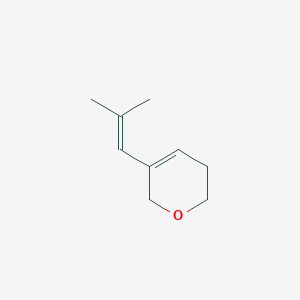

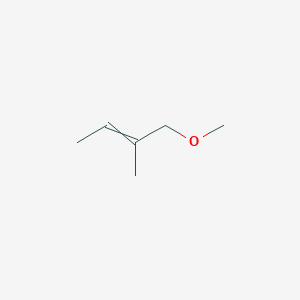
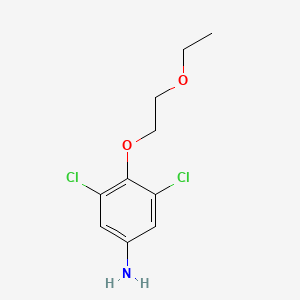
![7-[(Oxan-2-yl)oxy]hept-2-enal](/img/structure/B14338732.png)
![3-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338733.png)
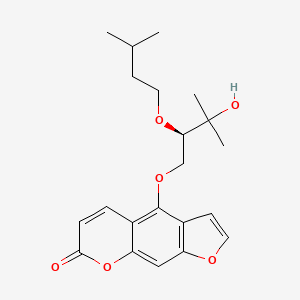

![Methyl 4-[(1E)-3-(ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzoate](/img/structure/B14338771.png)
